Comparative Biosynthetic Precursor Efficiency: 5,8-DHP vs. 8-MOP and 5-MOP in Isopimpinellin Biosynthesis
In a direct head-to-head radiotracer study using Ruta graveolens root cultures, [3H]5,8-dihydroxypsoralen was effectively and selectively converted into 5,8-dimethoxypsoralen (isopimpinellin), whereas [3H]8-methoxypsoralen and [3H]5-methoxypsoralen included for direct comparison were converted to a much lesser extent [1]. The authors concluded that 5,8-dihydroxypsoralen is the major physiological precursor of isopimpinellin [1].
| Evidence Dimension | Conversion efficiency to isopimpinellin (5,8-dimethoxypsoralen) in Ruta graveolens root cultures |
|---|---|
| Target Compound Data | Effectively and selectively converted; designated as major physiological precursor |
| Comparator Or Baseline | 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP); both converted to a much lesser extent |
| Quantified Difference | Substantially greater conversion efficiency (specific numerical fold-change not reported in abstract; described qualitatively as 'much lesser extent' for comparators) |
| Conditions | Ruta graveolens root cultures; radiotracer ([3H]) feeding experiments |
Why This Matters
Procurement of 5,8-DHP is essential for studies investigating isopimpinellin biosynthesis or furanocoumarin metabolic flux; 8-MOP or 5-MOP cannot functionally replace it as the physiological precursor in this pathway.
- [1] Innocenti G, et al. The role of 5,8-dihydroxypsoralen in the biosynthesis of isopimpinellin. Phytochemistry. 1983;22(10):2207-2209. View Source
